molecular formula C45H48ClN7O8S B3028529 Bcl-2/Bcl-xl 抑制剂 1 CAS No. 2180923-05-9

Bcl-2/Bcl-xl 抑制剂 1

货号 B3028529
CAS 编号: 2180923-05-9
分子量: 882.4 g/mol
InChI 键: FNBXDBIYRAPDPI-BHVANESWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bcl-2/Bcl-xl inhibitor 1 is a dual Bcl-2 and Bcl-xl inhibitor with anti-tumor activity . It exhibits IC50 values of 2 nM and 5.9 nM for Bcl-2 and Bcl-xl, respectively . It has been reported to effectively inhibit tumor growth .


Chemical Reactions Analysis

Bcl-2/Bcl-xl inhibitor 1 binds to Bcl-2 and Bcl-xL proteins with Ki values of <1 nM . It inhibits cancer cell growth with IC50 values of 1–2 nM in four small-cell lung cancer cell lines sensitive to potent and specific Bcl-2/Bcl-xL inhibitors .

科学研究应用

克服多发性骨髓瘤的耐药性

对 Bcl-2/Bcl-xl 抑制剂的研究表明它们在克服多发性骨髓瘤 (MM) 中的耐药性方面具有潜力。山本等人的研究 (2021) 表明,双重 BCL-2/BCL-XL 抑制剂 Pelcitoclax (APG-1252) 可以克服 MM 细胞中对 Venetoclax 的内在和获得性耐药性,表明其在标准治疗失败时的疗效 (山本等人,2021)

癌症治疗的进展

Ashkenazi 等人 (2017) 回顾了针对 BCL-2 家族蛋白进行癌症治疗的进展。他们强调了 Navitoclax 等抑制剂的开发,这些抑制剂对癌症患者表现出疗效,表明 BCL-2/BCL-XL 抑制剂在癌症治疗进展中的关键作用 (Ashkenazi 等人,2017)

实体瘤消退

Oltersdorf 等人 (2005) 的一项研究表明,Bcl-2、Bcl-XL 和 Bcl-w 的抑制剂 ABT-737 诱导实体瘤消退,突出了其在癌症治疗中的潜力。这种抑制剂增强了死亡信号的影响,并与化疗药物和放射治疗表现出协同细胞毒性 (Oltersdorf 等人,2005)

对抗癌药物设计的贡献

黄 (2000) 讨论了 Bcl-2 家族蛋白作为抗癌药物设计靶点的作用。由于 Bcl-2 和 Bcl-xL 在细胞凋亡和癌症进展中的作用,抑制 Bcl-2 和 Bcl-xL 被视为癌症治疗的一种有前途的策略 (黄,2000)

增强化学敏感性

Yamanaka 等人 (2005) 研究了靶向 Bcl-2 和 Bcl-xL 的双特异反义寡核苷酸,该寡核苷酸诱导了前列腺癌细胞的细胞凋亡并增强了化学敏感性。这表明 Bcl-2/Bcl-xl 抑制剂在增强现有癌症治疗效果方面的潜力 (Yamanaka 等人,2005)

作用机制

Bcl-2/Bcl-xl inhibitor 1 works by binding to Bcl-2 and Bcl-xL proteins, disassociating the heterodimeric interactions between anti-apoptotic and pro-apoptotic Bcl-2 family proteins . This leads to conformational changes in Bax protein, loss of mitochondrial membrane potential, and subsequent cytochrome c release to the cytosol, leading to activation of the caspase cascade and apoptosis .

安全和危害

Bcl-2/Bcl-xl inhibitors have shown some adverse effects in clinical trials. For instance, navitoclax, a Bcl-2/Bcl-xl dual inhibitor, demonstrated limited efficacy in SCLC while inducing severe adverse events, such as thrombocytopenia due to the platelet toxicity mediated by Bcl-xl inhibition .

未来方向

Bcl-2/Bcl-xl inhibitors have shown promise in treating various cancers, but there are still challenges to overcome, such as drug resistance . Future research may focus on improved drug design, patient selection, dose optimization, and combination therapies . There are also ongoing clinical trials evaluating the effectiveness of these inhibitors in different cancer types .

属性

IUPAC Name

4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48ClN7O8S/c46-33-4-2-30(3-5-33)39-25-45(12-1-13-45)14-10-32(39)28-51-16-18-52(19-17-51)34-6-8-38(42(23-34)61-35-22-31-11-15-47-43(31)49-26-35)44(54)50-62(57,58)37-7-9-40(41(24-37)53(55)56)48-27-36-29-59-20-21-60-36/h2-9,11,15,22-24,26,36,48H,1,10,12-14,16-21,25,27-29H2,(H,47,49)(H,50,54)/t36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBXDBIYRAPDPI-BHVANESWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@H]7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H48ClN7O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

882.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lisaftoclax

CAS RN

2180923-05-9
Record name APG-2575
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2180923059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LISAFTOCLAX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSL3FEZ1IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bcl-2/Bcl-xl inhibitor 1
Reactant of Route 2
Reactant of Route 2
Bcl-2/Bcl-xl inhibitor 1
Reactant of Route 3
Reactant of Route 3
Bcl-2/Bcl-xl inhibitor 1
Reactant of Route 4
Reactant of Route 4
Bcl-2/Bcl-xl inhibitor 1
Reactant of Route 5
Reactant of Route 5
Bcl-2/Bcl-xl inhibitor 1
Reactant of Route 6
Reactant of Route 6
Bcl-2/Bcl-xl inhibitor 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。